molecular formula C8H12N2O B12932503 N-(2,4-dimethyl-1H-pyrrol-3-yl)acetamide

N-(2,4-dimethyl-1H-pyrrol-3-yl)acetamide

Cat. No.: B12932503
M. Wt: 152.19 g/mol
InChI Key: RHWZESYQERMENC-UHFFFAOYSA-N
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Description

N-(2,4-dimethyl-1H-pyrrol-3-yl)acetamide is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring This particular compound is characterized by the presence of two methyl groups at the 2 and 4 positions of the pyrrole ring, and an acetamide group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethyl-1H-pyrrol-3-yl)acetamide typically involves the reaction of 2,4-dimethylpyrrole with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethyl-1H-pyrrol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3 and 5 positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: N-(2,4-dimethyl-1H-pyrrol-3-yl)ethylamine.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

N-(2,4-dimethyl-1H-pyrrol-3-yl)acetamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism by which N-(2,4-dimethyl-1H-pyrrol-3-yl)acetamide exerts its effects involves binding to specific molecular targets. For instance, as an enzyme inhibitor, it interacts with the active sites of dihydrofolate reductase and enoyl ACP reductase, thereby inhibiting their activity . This inhibition can disrupt essential biological pathways, leading to antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethyl-1H-pyrrol-3-yl)acetamide is unique due to its specific substitution pattern on the pyrrole ring, which can influence its reactivity and interaction with biological targets. Its dual methyl groups at the 2 and 4 positions provide steric hindrance, potentially affecting its binding affinity and selectivity.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

N-(2,4-dimethyl-1H-pyrrol-3-yl)acetamide

InChI

InChI=1S/C8H12N2O/c1-5-4-9-6(2)8(5)10-7(3)11/h4,9H,1-3H3,(H,10,11)

InChI Key

RHWZESYQERMENC-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=C1NC(=O)C)C

Origin of Product

United States

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